1-Bromo-3-n-butyloxy-4-fluorobenzene
Overview
Description
1-Bromo-3-n-butyloxy-4-fluorobenzene is an organic compound with the molecular formula C10H12BrFO It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and n-butyloxy groups
Scientific Research Applications
1-Bromo-3-n-butyloxy-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
. This suggests that 1-Bromo-3-n-butyloxy-4-fluorobenzene may interact with its targets to facilitate the formation of these bonds.
Biochemical Pathways
. The downstream effects of these pathways would depend on the specific context of the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pressure can affect the density of the compound , which could in turn influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-n-butyloxy-4-fluorobenzene typically involves the bromination of 3-n-butyloxy-4-fluorobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-n-butyloxy-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution: The major products depend on the nucleophile used in the reaction. For example, using phenylboronic acid in the Suzuki-Miyaura coupling yields a biphenyl derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the n-butyloxy group.
1-Bromo-3-fluorobenzene: Similar structure but lacks the n-butyloxy group.
1-Bromo-4-n-butyloxybenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1-Bromo-3-n-butyloxy-4-fluorobenzene is unique due to the presence of all three substituents (bromine, fluorine, and n-butyloxy) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-butoxy-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDYVSOMXTVVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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